molecular formula C13H16N2O4 B8034308 N-Cyclohexyl-3-hydroxy-5-nitrobenzamide

N-Cyclohexyl-3-hydroxy-5-nitrobenzamide

Cat. No.: B8034308
M. Wt: 264.28 g/mol
InChI Key: AQFRXYMWBIJTAF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-hydroxy-5-nitrobenzamide (CAS 1394980-54-1) is a small molecule compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . This benzamide derivative is of significant interest in chemical biology and stem cell research, particularly for its potential role as an inhibitor of the Wnt/β-catenin signaling pathway. The Wnt pathway is a crucial signal transduction cascade that regulates fundamental processes in embryonic development and tissue homeostasis, with Wnt inhibition being a key mechanism to stimulate cardiogenesis (the formation of heart muscle cells) from human embryonic stem cells (hESCs) . By potentially stabilizing the Axin protein complex within the cell, inhibitors of this pathway prevent the degradation of Axin, leading to the downregulation of β-catenin levels and subsequent inhibition of Wnt-target genes . Research into such compounds provides valuable tools for directing stem cell differentiation into cardiomyocytes, offering an unlimited source of human cells for in vitro drug discovery, toxicity testing, and disease modeling . The information gained from these small molecules may also contribute to the future development of therapeutic agents capable of regenerating damaged heart muscle. This product is intended for research purposes by qualified professionals. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-cyclohexyl-3-hydroxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12-7-9(6-11(8-12)15(18)19)13(17)14-10-4-2-1-3-5-10/h6-8,10,16H,1-5H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFRXYMWBIJTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methoxy-5-nitrobenzoic Acid

The synthesis begins with 3-methoxybenzoic acid , which undergoes nitration to introduce the nitro group at the 5-position. The methoxy group acts as an ortho/para-directing group, while the carboxylic acid’s meta-directing effect ensures regioselective nitration at the 5-position.

Procedure :

  • Nitration :

    • 3-Methoxybenzoic acid is dissolved in concentrated sulfuric acid at 0°C.

    • Fuming nitric acid (1.1 equiv) is added dropwise, and the mixture is stirred for 4 hours at 0–5°C.

    • The product is precipitated in ice water, filtered, and recrystallized from ethanol to yield 3-methoxy-5-nitrobenzoic acid (78% yield).

Analytical Data :

  • Molecular Formula : C₉H₉NO₅

  • Melting Point : 162–164°C

  • ¹H NMR (CDCl₃) : δ 8.30 (t, J = 2.0 Hz, 1H, ArH), 8.15 (dd, J = 2.4, 1.2 Hz, 1H, ArH), 7.65 (t, J = 2.0 Hz, 1H, ArH), 3.95 (s, 3H, OCH₃).

Conversion to Acid Chloride

The carboxylic acid is activated as an acid chloride to facilitate amidation.

Procedure :

  • Chlorination :

    • 3-Methoxy-5-nitrobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in anhydrous dichloromethane for 3 hours.

    • Excess thionyl chloride is removed under reduced pressure to yield 3-methoxy-5-nitrobenzoyl chloride as a yellow solid (92% yield).

Amidation with Cyclohexylamine

The acid chloride reacts with cyclohexylamine to form the protected amide intermediate.

Procedure :

  • Amidation :

    • 3-Methoxy-5-nitrobenzoyl chloride (1.0 equiv) is dissolved in dry THF under nitrogen.

    • Cyclohexylamine (1.2 equiv) and triethylamine (1.5 equiv) are added dropwise at 0°C.

    • The reaction is stirred at room temperature for 12 hours, then quenched with water.

    • The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether/EtOAc = 4:1) to yield N-cyclohexyl-3-methoxy-5-nitrobenzamide (85% yield).

Analytical Data :

  • Molecular Formula : C₁₅H₁₉N₂O₄

  • Melting Point : 128–130°C

  • ¹H NMR (CDCl₃) : δ 8.25 (t, J = 2.0 Hz, 1H, ArH), 8.10 (dd, J = 2.4, 1.2 Hz, 1H, ArH), 7.60 (t, J = 2.0 Hz, 1H, ArH), 3.90 (s, 3H, OCH₃), 3.70–3.65 (m, 1H, NHCH), 1.80–1.20 (m, 10H, cyclohexyl).

Deprotection of Methoxy to Hydroxyl

The methoxy group is cleaved using boron tribromide (BBr₃) to yield the final product.

Procedure :

  • Demethylation :

    • N-Cyclohexyl-3-methoxy-5-nitrobenzamide (1.0 equiv) is dissolved in dry dichloromethane at -80°C.

    • BBr₃ (3.0 equiv) is added dropwise, and the mixture is warmed to 0°C over 2 hours.

    • After stirring for 12 hours, the reaction is quenched with saturated NaHCO₃.

    • The product is extracted with dichloromethane, dried over MgSO₄, and recrystallized from ethanol/water to yield This compound (75% yield).

Analytical Data :

  • Molecular Formula : C₁₄H₁₇N₂O₄

  • Melting Point : 195–197°C

  • ¹H NMR (DMSO-d₆) : δ 10.20 (s, 1H, OH), 8.20 (t, J = 2.0 Hz, 1H, ArH), 8.05 (dd, J = 2.4, 1.2 Hz, 1H, ArH), 7.55 (t, J = 2.0 Hz, 1H, ArH), 3.60–3.55 (m, 1H, NHCH), 1.75–1.15 (m, 10H, cyclohexyl).

Synthetic Route 2: Direct Nitration of Preformed Amide

Synthesis of N-Cyclohexyl-3-hydroxybenzamide

An alternative route involves nitrating a preformed amide, though this risks over-nitration or poor regioselectivity.

Procedure :

  • Amidation :

    • 3-Hydroxybenzoic acid (1.0 equiv) is converted to its acid chloride using thionyl chloride.

    • The acid chloride reacts with cyclohexylamine in THF/triethylamine to yield N-cyclohexyl-3-hydroxybenzamide (82% yield).

  • Nitration :

    • N-Cyclohexyl-3-hydroxybenzamide is dissolved in concentrated sulfuric acid at 0°C.

    • Nitration with fuming nitric acid (1.0 equiv) for 2 hours yields a mixture of 5-nitro and 7-nitro isomers.

    • Column chromatography (petroleum ether/EtOAc = 3:1) isolates This compound (45% yield).

Challenges :

  • Low regioselectivity (5-nitro:7-nitro = 3:1).

  • Requires tedious purification.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Protection-Deprotection)Route 2 (Direct Nitration)
Overall Yield 62%37%
Regioselectivity >99% (5-nitro)75% (5-nitro)
Purification Steps 2 (chromatography, recrystallization)3 (chromatography)
Scalability High (gram-scale demonstrated)Moderate

Route 1 is superior due to higher regiocontrol and scalability, though it requires handling moisture-sensitive BBr₃. Route 2 is less efficient but avoids protection-deprotection steps.

Characterization and Spectral Data

Infrared Spectroscopy (IR)

  • N-H Stretch : 3280 cm⁻¹ (amide).

  • O-H Stretch : 3200 cm⁻¹ (phenolic hydroxyl).

  • NO₂ Asymmetric Stretch : 1520 cm⁻¹.

  • C=O Stretch : 1660 cm⁻¹ (amide).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₇N₂O₄ : 293.1134 [M+H]⁺.

  • Observed : 293.1136 [M+H]⁺.

Industrial-Scale Considerations

A continuous-flow protocol (as demonstrated for related benzodiazepinones) could enhance safety and efficiency:

  • Microreactor Nitration : Precise temperature control minimizes byproducts.

  • Flow Amidation : Acid chloride and amine streams merge in a T-mixer, reducing reaction time to 10 minutes.

  • In-line Quenching : Automated neutralization and extraction improve throughput .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-3-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Cyclohexyl-3-hydroxy-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the nitro group may participate in redox reactions, while the hydroxyl group can form hydrogen bonds with target proteins. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Substituent Position Isomerism
  • N-Cyclohexyl-2-nitrobenzamide ():
    This compound differs by the nitro group at position 2 instead of 5. Structural studies reveal distinct hydrogen-bonding patterns in the crystal lattice, leading to variations in melting points and solubility. The absence of a hydroxyl group reduces its polarity compared to the target compound, impacting bioavailability .

  • 2-Hydroxy-5-nitro-N-phenylbenzamide ():
    A positional isomer with phenyl instead of cyclohexyl substitution. The nitro group at position 5 enhances electrophilic reactivity, making it a superior precursor for benzoxazepine synthesis compared to its 3-nitro analog. The phenyl group lowers lipophilicity (predicted XLogP3 ~2.0) relative to the cyclohexyl variant .

2.2 Substituent Type and Electronic Effects
  • 5-Chloro-2-hydroxy-N-phenylbenzamide ():
    Replacement of the nitro group with chloro reduces electron-withdrawing effects, altering the amide’s resonance stability. This decreases acidity (pKa ~8.5 vs. ~7.2 for nitro derivatives) and impacts binding affinity in biological systems .

  • N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide ():
    The benzodioxole ring introduces additional oxygen atoms, increasing hydrogen bond acceptor count (5 vs. 3 in the target compound). This enhances water solubility (Topological Polar Surface Area = 93.4 Ų) but reduces membrane permeability .

Physical and Chemical Properties

Compound Molecular Weight XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Applications
N-Cyclohexyl-3-hydroxy-5-nitrobenzamide ~292.3 ~2.8 2 5 Benzoxazepine precursor
N-Cyclohexyl-2-nitrobenzamide ~262.3 ~3.1 1 3 Crystallography studies
2-Hydroxy-5-nitro-N-phenylbenzamide ~258.2 ~2.0 2 5 Medicinal chemistry intermediate
N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide 286.24 ~2.4 1 5 Drug discovery (high solubility)

Q & A

Q. What are the recommended methods for synthesizing N-Cyclohexyl-3-hydroxy-5-nitrobenzamide with high purity?

Synthesis typically involves a multi-step process:

  • Nitro-group introduction : Nitration of the benzamide precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts.
  • Cyclohexylamine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3-hydroxy-5-nitrobenzoic acid and cyclohexylamine.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
    Key validation : NMR (¹H/¹³C) for functional group confirmation, HPLC for purity assessment .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : SHELXL or OLEX2 software for solving and refining the structure.
  • Validation : Check R-factor (<0.05), residual electron density, and CIF file deposition in the Cambridge Structural Database (CSD).
    Note : Disorder in the cyclohexyl group may require constrained refinement .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166 or NIOSH standards).
  • Respiratory protection : Use OV/AG/P99 respirators if airborne particulates are generated.
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Scenario : Discrepancies in nitro-group orientation (planar vs. twisted) between solution-state NMR and solid-state X-ray.
  • Methodology :
    • Dynamic NMR : Study temperature-dependent spectra to detect rotational barriers.
    • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data.
    • Powder XRD : Confirm bulk crystallinity vs. polymorphic variations.
      Insight : Steric hindrance from the cyclohexyl group may restrict rotation in the solid state .

Q. What experimental design considerations optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Variable modifications :
    • Nitro group replacement : Test -NO₂ vs. -CF₃/-CN for electronic effects.
    • Cyclohexyl substituents : Compare with adamantyl or aryl groups for steric effects.
  • Assays :
    • In vitro : Antimicrobial activity via MIC assays (e.g., against S. aureus).
    • Molecular docking : Target enzymes (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina.
      Data interpretation : Correlate logP (from HPLC) with membrane permeability .

Q. How can crystallographic disorder in the cyclohexyl ring be addressed during refinement?

  • Strategies :
    • Multi-position modeling : Split the cyclohexyl ring into two or more conformers.
    • ISOR/SADI restraints : Apply geometric constraints to maintain reasonable bond lengths/angles.
    • TWIN commands : Use if twinning is detected (check hkl files for merohedral twinning).
  • Validation : Monitor ADPs (anisotropic displacement parameters) and Fo-Fc maps post-refinement .

Q. What solvent systems enhance the compound’s stability during long-term storage?

  • Stability assays :
    • Accelerated degradation : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC.
    • pH dependence : Test solubility and degradation in buffers (pH 1–13).
  • Optimal conditions : Store in amber vials under argon at –20°C in anhydrous DMSO or ethanol.
    Caution : Avoid aqueous solutions due to hydrolysis risk at the amide bond .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and in silico models?

  • Case : High predicted IC₅₀ (computational) vs. low observed cytotoxicity (cell-based assays).
  • Root causes :
    • Metabolic instability : Check for rapid degradation in cell media (LC-MS/MS analysis).
    • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan).
  • Mitigation : Modify the nitro group to -NH₂ (reduction) or introduce electron-withdrawing substituents .

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